molecular formula C10H12N2O3 B1441120 3-(3-Methyl-4-nitrophenoxy)azetidine CAS No. 1220029-08-2

3-(3-Methyl-4-nitrophenoxy)azetidine

Cat. No. B1441120
M. Wt: 208.21 g/mol
InChI Key: YVVRIDRDZQHWAB-UHFFFAOYSA-N
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Description

3-(3-Methyl-4-nitrophenoxy)azetidine is a synthetic compound that belongs to the group of azetidine-based nitrogen heterocycles . It is a compound with the molecular formula C10H12N2O3 .

Scientific Research Applications

Environmental and Health Impact Studies

Research has examined the environmental and health impacts of compounds structurally related to 3-(3-Methyl-4-nitrophenoxy)azetidine. For instance, 3-Methyl-4-nitrophenol, a metabolite of certain pesticides, has been investigated for its mutagenic effects on somatic cells in mice, highlighting the compound's potential risk factors in environmental and health contexts (Nehéz, Huszta, Mazzag, & Berencsi, 1985). Further, the anti-androgenic activity of 3-Methyl-4-nitrophenol in diesel exhaust particles has been documented, indicating its role as an endocrine-disrupting chemical and its broader implications in health and environmental safety (Li et al., 2006).

Pharmaceutical and Therapeutic Investigations

The pharmacological profile of azetidine derivatives, including compounds similar to 3-(3-Methyl-4-nitrophenoxy)azetidine, has been explored, notably for their potential antidepressant activity. Studies have demonstrated that certain tricyclic derivatives of azetidine exhibit promising therapeutic effects, comparable to standard treatments in specific experimental models (Melloni, della Torre, Meroni, Ambrosini, & Rossi, 1979). Additionally, the neuroprotective properties of related azetidine derivatives have been assessed, especially in the context of neurodegenerative diseases like Alzheimer's, indicating the compound's potential utility in treating conditions associated with oxidative stress (Kawasaki et al., 2008).

Toxicological Assessments

Studies have also focused on the toxicological effects of related nitrophenol compounds on reproductive health. For example, the impact of 3-Methyl-4-nitrophenol on ovarian and testicular cell proliferation, apoptosis, and oocyte maturation in mice has been investigated, shedding light on the compound's reproductive toxicities and potential risks (Han et al., 2018).

Metabolism and Pharmacokinetics

In the realm of drug development, understanding the metabolism and pharmacokinetics of compounds structurally similar to 3-(3-Methyl-4-nitrophenoxy)azetidine is crucial. Research on selective androgen receptor modulators, which share functional groups with 3-(3-Methyl-4-nitrophenoxy)azetidine, has provided insights into the systemic pharmacokinetics, elimination, and oral bioavailability of these compounds, guiding their potential therapeutic applications (Kearbey, Wu, Gao, Miller, & Dalton, 2004).

Future Directions

Azetidines, including 3-(3-Methyl-4-nitrophenoxy)azetidine, represent an important class of compounds in organic synthesis and medicinal chemistry. Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on further developing synthetic strategies towards functionalized azetidines and exploring their versatility as heterocyclic synthons .

properties

IUPAC Name

3-(3-methyl-4-nitrophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7-4-8(15-9-5-11-6-9)2-3-10(7)12(13)14/h2-4,9,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVRIDRDZQHWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CNC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methyl-4-nitrophenoxy)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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